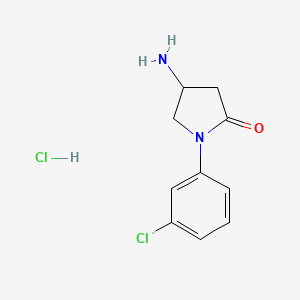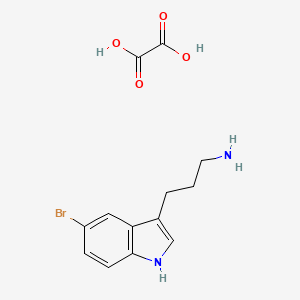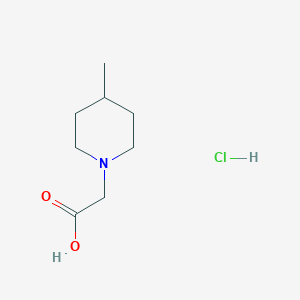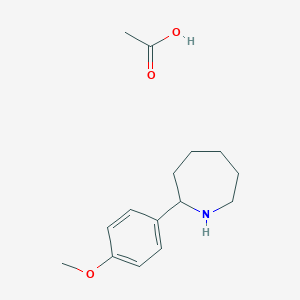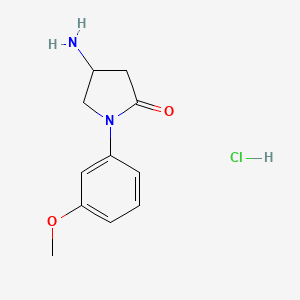
4-Amino-1-(3-methoxy-phenyl)-pyrrolidin-2-one hydrochloride
Descripción general
Descripción
The compound “4-Amino-1-(3-methoxy-phenyl)-pyrrolidin-2-one hydrochloride” is a chemical substance. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
Piperidine derivatives, which include pyrrolidin-2-one, play a significant role in the pharmaceutical industry. They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The structure–activity relationship shows that the presence of a nitrogen atom in the cycle is optimal, and any substitution in the ketone bridge is not favorable for IKKb inhibition .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not well-documented .Aplicaciones Científicas De Investigación
Pyrrolidine derivatives, including 4-Amino-1-(3-methoxy-phenyl)-pyrrolidin-2-one hydrochloride, have diverse applications in scientific research due to their structural significance in biological molecules like heme and chlorophyll. Their preparation often involves condensation reactions with amines and carbonyl-containing compounds, leading to a variety of derivatives used as intermediates, solvents, and in synthesis of polymers with specific properties such as electrical conductivity and hydrophobicity (Anderson & Liu, 2000).
Applications in Material Science
One notable application is in the synthesis of organosoluble and thermal stable polyimides, derived from monomers containing pyrrolidine groups. These polyimides exhibit high glass transition temperatures and remarkable hydrophobicity, making them suitable for use in various industrial and electronic applications (Huang et al., 2017).
Contributions to Organic Synthesis
In organic chemistry, pyrrolidin-2-one derivatives serve as key intermediates in the synthesis of complex molecules. For instance, the rearrangement of chlorinated pyrrolidin-2-ones in the presence of alkaline methoxide can yield methoxylated pyrrolin-2-ones, which are valuable for the preparation of agrochemicals or medicinal compounds (Ghelfi et al., 2003).
Synthesis of Bioactive Molecules
These derivatives are also explored for the synthesis of bioactive molecules, including antimicrobial agents and compounds with potential antihypertensive and antiarrhythmic activities. The manipulation of pyrrolidin-2-one framework enables the discovery of new therapeutic agents with optimized pharmacological profiles (Malawska et al., 2002).
Antioxidant Activity Research
Additionally, studies on the antioxidant activity of pyrrolidine derivatives, including 3-pyrroline-2-ones, have shown promising results. These compounds have been synthesized and evaluated for their ability to scavenge free radicals, indicating potential for development into new antioxidant therapies (Nguyen et al., 2022).
Mecanismo De Acción
Target of Action
It is known that many bioactive aromatic compounds containing similar structures have been found to bind with high affinity to multiple receptors . These compounds are often involved in a broad spectrum of biological activities .
Mode of Action
Similar compounds have been shown to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Biochemical Pathways
Compounds with similar structures have been found to influence a variety of biochemical pathways, leading to a wide range of biological activities .
Result of Action
Similar compounds have been shown to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Propiedades
IUPAC Name |
4-amino-1-(3-methoxyphenyl)pyrrolidin-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2.ClH/c1-15-10-4-2-3-9(6-10)13-7-8(12)5-11(13)14;/h2-4,6,8H,5,7,12H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAZQWLVJLXWMKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![D-Homocysteine, N-[(1,1-dimethylethoxy)carbonyl]-](/img/structure/B3087640.png)
![(1-ethyl-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride](/img/structure/B3087650.png)

![2-(3-Methylimidazo[2,1-b][1,3]thiazol-6-yl)ethanamine dihydrochloride](/img/structure/B3087673.png)
![1-{[2-(Trifluoromethyl)phenyl]methyl}-1H-pyrazol-3-amine](/img/structure/B3087674.png)

![2-{2-[(4-Chlorophenyl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B3087687.png)
